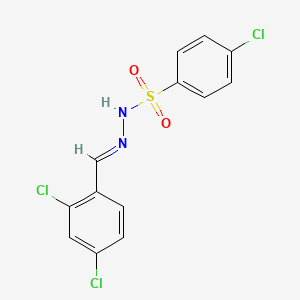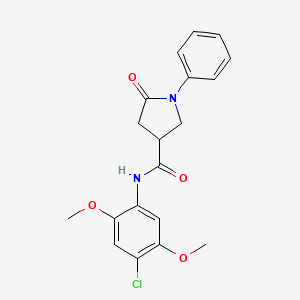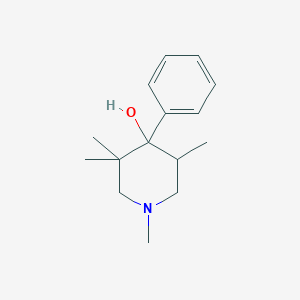
4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-chloro-N’-(2,4-dichlorobenzylidene)benzenesulfonohydrazide” is a complex organic molecule. It contains a benzenesulfonohydrazide group, which is a common functional group in organic chemistry. This group consists of a benzene ring (a hexagonal ring of carbon atoms) attached to a sulfonohydrazide group (a sulfur atom bonded to two nitrogen atoms). The molecule also contains several chlorine atoms, which could affect its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the benzene rings and the electronegative chlorine and sulfur atoms. These could create areas of positive and negative charge within the molecule, affecting its shape and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzene rings could make it relatively stable, while the chlorine atoms could make it more reactive. Its solubility, melting point, boiling point, and other physical properties would depend on the exact arrangement of atoms within the molecule .Aplicaciones Científicas De Investigación
Crystal Structure and Analysis
The scientific research applications of 4-chloro-N'-(2,4-dichlorobenzylidene)benzenesulfonohydrazide mainly focus on its crystal structure and the analysis of its properties. Studies have investigated the crystal structures of this compound and its derivatives to understand the effect of substituents on structural parameters. The Hirshfeld surface analysis of these compounds reveals insights into the interactions within the crystal structure, highlighting the significance of H⋯H contacts and O⋯H/H⋯O contacts in determining the molecular arrangement and stability (Salian, Foro, & Gowda, 2018). Another study extends this analysis to ortho- and para-methyl-substituted derivatives, further exploring the influence of substitution on the compounds' structural and supramolecular features (Salian, Foro, & Gowda, 2018).
Sensor Development for Heavy Metal Ions
A significant application of derivatives of this compound is in the development of sensors for heavy metal ions. Specifically, a study describes the synthesis of these derivatives and their application in creating a sensitive and selective sensor for manganese ions (Mn2+). This work demonstrates the potential of these compounds in environmental monitoring and the detection of heavy metals in various samples, showcasing their utility in developing electrochemical sensors (Asiri, Hussain, Arshad, & Rahman, 2018).
Environmental Impact of Chlorinated Benzenes
While not directly related to the specific compound , research on the environmental impact of chlorinated benzenes provides context for understanding the broader class of chemicals to which this compound belongs. Studies on chlorinated benzenes discuss their persistence, toxicity, and accumulation in the environment and food chain, emphasizing the need for careful management and disposal of these substances to mitigate their environmental impact (Morita, 1977).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting reactivity, it could be studied for use in chemical synthesis. If it has biological activity, it could be studied for use in medicine. More research is needed to determine the potential uses for this compound .
Propiedades
IUPAC Name |
4-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O2S/c14-10-3-5-12(6-4-10)21(19,20)18-17-8-9-1-2-11(15)7-13(9)16/h1-8,18H/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLXUOPCVDFKRN-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5575834.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5575842.png)
![1-(3-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5575846.png)
![4-methyl-2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5575847.png)

![N-(2-methoxy-5-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5575874.png)
![1-(2-amino-2-oxoethyl)-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5575879.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5575883.png)
![N,N-dimethyl-2-(2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5575890.png)
![2-(4-chlorophenoxy)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5575901.png)

![(4aR*,8aR*)-4-[(8-fluoro-2-quinolinyl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5575928.png)
![2-benzyl-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-thiazole-4-carboxamide](/img/structure/B5575931.png)
![1-tert-butyl-4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5575938.png)
